molecular formula C14H12F3NO B1399711 C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine CAS No. 783299-11-6

C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine

Cat. No. B1399711
CAS RN: 783299-11-6
M. Wt: 267.25 g/mol
InChI Key: LUPKXLCHTBSWLJ-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl, which is a type of organic compound containing two benzene rings connected by a carbon-carbon bond . It also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For example, diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been synthesized and characterized .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and aromatic rings. Unfortunately, specific structural information for this compound was not found .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. One possible reaction could involve the trifluoromethyl group, which is known to participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes .

Scientific Research Applications

Methylamine in Biological Systems

Methylamine, a simpler analog of the compound , has been studied extensively in biological contexts. Research has shown that methylamine can react covalently with proteins such as the third component of human complement (C3), leading to significant biological effects. These reactions involve the formation of a thiolester bond, which plays a crucial role in the activation and functioning of complement proteins. For example, treatment of C3 with methylamine leads to a loss of hemolytic function and the exposure of a thiol group, indicating a stoichiometric and covalent interaction with the protein. Such insights could provide a foundation for understanding the potential biological interactions of more complex methylamines like C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine (Tack et al., 1980).

Photocatalysis and Environmental Applications

The photocatalytic activities of materials such as g-C3N4, which can be synthesized by directly heating melamine, have been explored for environmental applications. These materials show promise in degrading organic pollutants like methyl orange dye, indicating their potential in water purification and environmental remediation. The enhanced photocatalytic activity observed with Ag loading suggests that modifications to the basic structure can significantly improve performance. Such studies could inform the development of new materials incorporating complex methylamines for environmental applications (Yan, Li, & Zou, 2009).

Synthesis of Complex Organic Compounds

Research into the synthesis of complex organic compounds, such as (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, highlights the importance of methylamines in medicinal chemistry and drug discovery. These compounds, obtained through key fluorination steps, serve as valuable building blocks in the synthesis of potential therapeutic agents. The methodologies developed for their synthesis, involving commonly available materials, underscore the versatility and importance of methylamine derivatives in organic synthesis (Ivonin et al., 2015).

Marine Methanol and Methylamine Metabolism

Stable-isotope probing studies have implicated Methylophaga spp. and novel Gammaproteobacteria in the metabolism of methanol and methylamine in marine environments. These microorganisms play a significant role in global warming, seawater ecology, and atmospheric chemistry by consuming one-carbon compounds. The identification of these organisms and their metabolic pathways provides crucial insights into marine biogeochemical cycles and the global carbon cycle (Neufeld et al., 2007).

Catalytic Reactions Utilizing CO2

Innovative catalytic reactions have been developed to use CO2 as a C1 feedstock for the synthesis of N-methylamines, demonstrating the potential for utilizing CO2 in the synthesis of valuable chemical compounds. This approach, which involves simple zinc catalysts, highlights the potential for converting CO2 into useful products, contributing to sustainable chemical synthesis and carbon recycling efforts (Jacquet et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Unfortunately, specific safety information for this compound was not found .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. For example, compounds with similar structures have been used in the development of organic light-emitting diodes .

properties

IUPAC Name

[4-[3-(trifluoromethoxy)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)19-13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPKXLCHTBSWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine

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